molecular formula C14H15N3O2 B4287494 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B4287494
M. Wt: 257.29 g/mol
InChI Key: OZJLYGNPVLMLEC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyphenyl group and a pyridinylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)urea typically involves the reaction of 4-methoxyaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

  • Use of continuous flow reactors to increase efficiency.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)carbamate: Similar structure but with an ester group instead of the urea group.

Uniqueness

N-(4-methoxyphenyl)-N’-(3-pyridinylmethyl)urea is unique due to the presence of both methoxyphenyl and pyridinylmethyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-6-4-12(5-7-13)17-14(18)16-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJLYGNPVLMLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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